4-ETHYL-1-(PROP-2-YN-1-YLTHIO)-4H-SPIRO[BENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-6,1'-CYCLOHEXAN]-5(7H)-ONE
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Overview
Description
4-ETHYL-1-(PROP-2-YN-1-YLTHIO)-4H-SPIRO[BENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-6,1’-CYCLOHEXAN]-5(7H)-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 4-ETHYL-1-(PROP-2-YN-1-YLTHIO)-4H-SPIRO[BENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-6,1’-CYCLOHEXAN]-5(7H)-ONE involves multiple steps, typically starting with the preparation of the quinazoline core. The synthetic route often includes the following steps:
Formation of the Quinazoline Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Spiro Moiety: The spiro connection is introduced through a series of reactions involving the formation of a new ring system.
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts and solvents.
Chemical Reactions Analysis
4-ETHYL-1-(PROP-2-YN-1-YLTHIO)-4H-SPIRO[BENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-6,1’-CYCLOHEXAN]-5(7H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the prop-2-yn-1-ylthio group, leading to the formation of various substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is being investigated for its potential anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, providing insights into its mechanism of action.
Industrial Applications: It is used as a precursor in the synthesis of more complex molecules that have applications in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-ETHYL-1-(PROP-2-YN-1-YLTHIO)-4H-SPIRO[BENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-6,1’-CYCLOHEXAN]-5(7H)-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular processes, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds include other spiroquinazoline derivatives, which share the spiro connection but differ in their substituent groups. Some of these compounds include:
Spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one: Lacks the ethyl and prop-2-yn-1-ylthio groups, making it less potent in certain applications.
4-Methyl-1-(prop-2-yn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
Properties
IUPAC Name |
12-ethyl-16-prop-2-ynylsulfanylspiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c1-3-14-29-22-25-24-21-26(4-2)20(28)18-19(27(21)22)17-11-7-6-10-16(17)15-23(18)12-8-5-9-13-23/h1,6-7,10-11H,4-5,8-9,12-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQOBWDBZNQOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N5C1=NN=C5SCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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